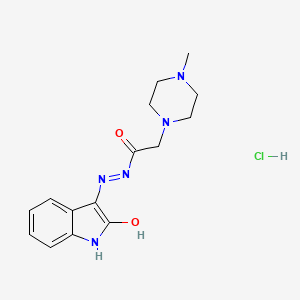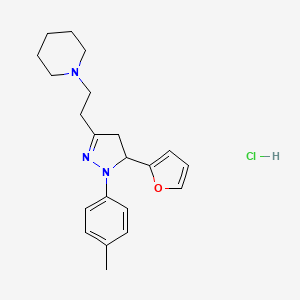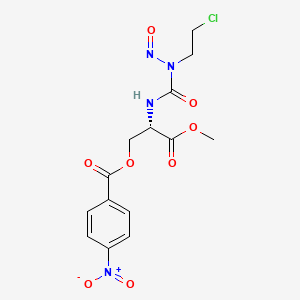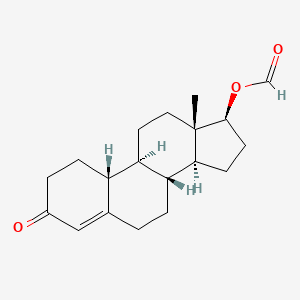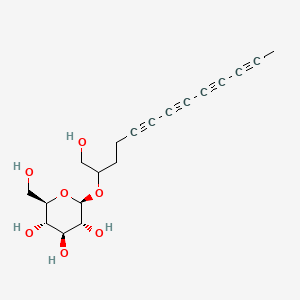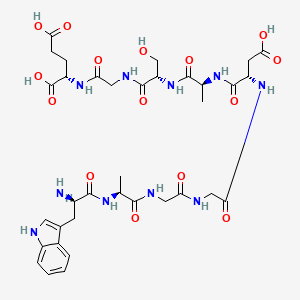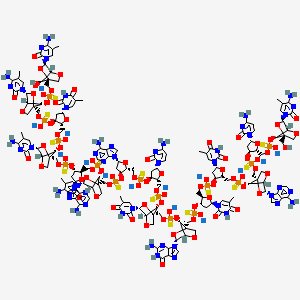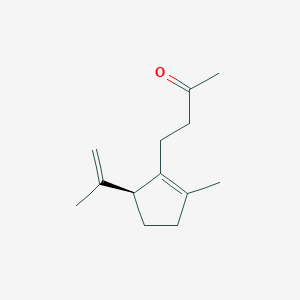
3'-Myristoylancitabine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Myristoylancitabine hydrochloride is a chemical compound with the molecular formula C23H37N3O5ClH It is known for its unique structure and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-myristoylancitabine hydrochloride typically involves the acylation of ancitabine with myristoyl chloride. The reaction is carried out under controlled conditions to ensure the selective acylation of the desired position on the ancitabine molecule. The reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of 3’-myristoylancitabine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Myristoylancitabine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3’-Myristoylancitabine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3’-myristoylancitabine hydrochloride involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane-associated processes. Additionally, the ancitabine moiety may interact with nucleic acids or proteins, influencing cellular functions and pathways.
Comparación Con Compuestos Similares
Ancitabine: The parent compound of 3’-myristoylancitabine hydrochloride, used as an antiviral and anticancer agent.
Cytarabine: A nucleoside analog used in chemotherapy, similar in structure to ancitabine.
Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.
Uniqueness: 3’-Myristoylancitabine hydrochloride is unique due to the presence of the myristoyl group, which enhances its lipophilicity and potential interactions with lipid membranes. This modification may confer unique properties and applications compared to its parent compound and other similar nucleoside analogs.
Propiedades
Número CAS |
53758-26-2 |
|---|---|
Fórmula molecular |
C23H38ClN3O5 |
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] tetradecanoate;hydrochloride |
InChI |
InChI=1S/C23H37N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(28)30-20-17(16-27)29-22-21(20)31-23-25-18(24)14-15-26(22)23;/h14-15,17,20-22,24,27H,2-13,16H2,1H3;1H/t17-,20-,21+,22-;/m1./s1 |
Clave InChI |
MYIABUQNJXGQLW-WIWCRTCKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C=CN23)CO.Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1C(OC2C1OC3=NC(=N)C=CN23)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
